5-Bromo-2,3-dimethyl-2H-pyrazolo[4,3-b]pyridine
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Overview
Description
5-Bromo-2,3-dimethyl-2H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with bromine and methyl substituents. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3-dimethyl-2H-pyrazolo[4,3-b]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine.
Iodination: The compound is iodized using N-iodosuccinimide (NIS) to obtain an intermediate.
Protection: The NH group of the intermediate is protected using PMB-Cl (para-methoxybenzyl chloride) to produce a key intermediate.
Substitution: The intermediate undergoes further reactions, such as substitution with various reagents, to introduce the desired methyl groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar steps as described above, with optimization for yield and purity. The use of automated reactors and continuous flow chemistry can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,3-dimethyl-2H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) and alkyl halides can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Coupling: Palladium catalysts and boronic acids are used in Suzuki coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-2,3-dimethyl-2H-pyrazolo[4,3-b]pyridine has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of enzymes and receptors, such as tropomyosin receptor kinases (TRKs), which are involved in cancer proliferation.
Biological Studies: The compound is studied for its potential to inhibit cell proliferation and induce apoptosis in cancer cells.
Pharmaceutical Research: It serves as a lead compound for developing new drugs targeting various diseases, including cancer and infectious diseases.
Chemical Biology: Researchers use it to study the interactions between small molecules and biological targets, aiding in the understanding of molecular mechanisms.
Mechanism of Action
The mechanism of action of 5-Bromo-2,3-dimethyl-2H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets:
Molecular Targets: It primarily targets tropomyosin receptor kinases (TRKs), which are receptor tyrosine kinases involved in cell signaling pathways.
Pathways Involved: Upon binding to TRKs, the compound inhibits their kinase activity, leading to the disruption of downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine: A closely related compound with similar biological activities and applications.
Pyrazolo[3,4-d]pyrimidine: Another similar compound used as a scaffold for designing kinase inhibitors.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its inhibitory activity against cyclin-dependent kinases (CDKs).
Uniqueness
5-Bromo-2,3-dimethyl-2H-pyrazolo[4,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct biological properties and enhances its potential as a therapeutic agent. Its ability to selectively inhibit TRKs and its favorable pharmacokinetic properties make it a valuable compound in drug discovery .
Properties
Molecular Formula |
C8H8BrN3 |
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Molecular Weight |
226.07 g/mol |
IUPAC Name |
5-bromo-2,3-dimethylpyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C8H8BrN3/c1-5-8-6(11-12(5)2)3-4-7(9)10-8/h3-4H,1-2H3 |
InChI Key |
WAVYTPPAWIFHTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1C)C=CC(=N2)Br |
Origin of Product |
United States |
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